Direct blue 218

Descripción

Propiedades

IUPAC Name |

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate;copper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIECJCJNZREJPJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Cu2N6Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. direct blue 218 is a deep purple to dark blue amorphous powder. (NTP, 1992), Liquid, Deep purple to dark blue solid; [CAMEO] | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Direct Blue 218 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28407-37-6 | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Direct Blue 218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028407376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium [μ-[[3,3'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 218 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Direct Blue 218

For Researchers, Scientists, and Drug Development Professionals

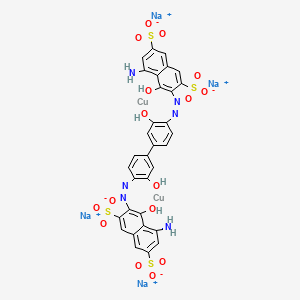

C.I. Direct Blue 218 is a complex disazo dye that has been utilized in the textile and paper industries.[1] From a scientific and drug development perspective, its primary significance lies in its toxicological properties, as it belongs to the class of benzidine-based dyes, which are recognized as a potential human carcinogen.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and the fundamental processes related to its synthesis and toxicological profile.

Chemical Structure and Identification

This compound is a copper-complexed disazo dye. The core structure is based on a benzidine (B372746) derivative, which, through diazotization and coupling reactions, is linked to two molecules of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The final step involves the introduction of copper to form a more stable complex.[4]

The molecular formula for the powder form of this compound is C₃₂H₂₀Cu₂N₆Na₄O₁₆S₄, with a corresponding molecular weight of approximately 1091.9 g/mol .[4][5] A solution form has also been identified with the molecular formula C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ and a molecular weight of 1087.81 g/mol .[4][6]

Table 1: Chemical Identifiers for C.I. This compound

| Identifier | Value |

| IUPAC Name | tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate;copper |

| C.I. Name | This compound |

| C.I. Number | 24401 |

| CAS Number | 28407-37-6 |

| Molecular Formula | C₃₂H₂₀Cu₂N₆Na₄O₁₆S₄ (powder form) |

| Molecular Weight | 1091.9 g/mol (powder form) |

| Synonyms | Amanil Supra Blue 9GL, Carta Blue VP, Fastusol Blue 9GLP, Pontamine Bond Blue B |

Physicochemical Properties

This compound is a deep purple to dark blue amorphous powder.[7] Its solubility in water is moderate.[1] The copper complexation enhances the stability of the dye.[4]

Table 2: Physical and Chemical Properties of C.I. This compound

| Property | Value |

| Physical State | Amorphous powder |

| Color | Deep purple to dark blue |

| Solubility in Water | 10-50 g/L at 17 °C[1] |

| Melting Point | 350 °C (estimated)[4] |

| Boiling Point | 1560 °C (estimated)[4] |

| UV-Vis Absorption Maximum (λmax) | 622 nm, 658 nm[4] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves a multi-step process typical for disazo dyes, followed by metallization. The following is a generalized experimental protocol based on established azo dye synthesis methodologies.[8][9] Note: Specific reaction conditions such as concentrations, temperatures, and reaction times may require optimization for this particular dye.

Step 1: Diazotization of 3,3'-Dimethoxybenzidine (B85612)

-

Dissolve 3,3'-dimethoxybenzidine (1 mole) in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (2 moles) to the cooled solution.

-

Maintain the temperature below 5 °C throughout the addition to ensure the formation of the stable bis-diazonium salt.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (2 moles) in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution from Step 1 to the alkaline solution of the coupling component with vigorous stirring.

-

Maintain a low temperature and alkaline pH to facilitate the coupling reaction, resulting in the formation of the disazo dye.

Step 3: Copper Complexation

-

To the solution containing the disazo dye, add a solution of a copper salt (e.g., copper sulfate).

-

Heat the reaction mixture to facilitate the formation of the copper complex. This step also leads to the elimination of the methyl groups from the methoxy (B1213986) substituents.[4]

-

The final copper-complexed dye will precipitate from the solution.

Step 4: Isolation and Purification

-

Filter the precipitated this compound.

-

Wash the solid product with water and potentially an organic solvent to remove impurities.

-

Dry the purified dye.

Toxicological Profile and Mechanism of Action

The primary toxicological concern with this compound, and other benzidine-based dyes, is its potential carcinogenicity.[2][3] This is not typically due to the dye molecule itself, but rather its metabolism in the body. The azo linkages can be cleaved by azoreductases, enzymes present in the liver and intestinal bacteria, to release the parent amine, in this case, a benzidine derivative.[10]

Benzidine is a known human and animal carcinogen.[2] Once released, it can be absorbed and subsequently undergo metabolic activation, primarily in the liver, by enzymes such as cytochrome P450s and peroxidases. This activation generates reactive electrophilic intermediates, such as N-hydroxyarylamines and nitrenium ions. These reactive metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. The primary target organ for benzidine-induced cancer in humans is the urinary bladder.[3][11]

Visualizations

Caption: Synthesis workflow for C.I. This compound.

Caption: Metabolic activation and toxicity pathway of benzidine-based dyes.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 4. CI this compound - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. cuhk.edu.hk [cuhk.edu.hk]

- 10. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Direct Blue 218 (CAS Number 28407-37-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Blue 218, a bis-azo copper-chelated dye. The information presented herein is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from textile and paper dyeing to its use in toxicological studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄.[1][2] It is classified as a diazo compound and is known for its deep purple to dark blue amorphous powder appearance.[3] Key quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 28407-37-6 | [1] |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ | [1][2] |

| Molecular Weight | 1087.81 g/mol | [2] |

| Appearance | Deep purple to dark blue amorphous powder | [3] |

| Solubility | 10 to 50 mg/mL in water at 17.2°C (63°F) | [4] |

| Purity | Technical grade purity is approximately 60% | [3] |

| Calculated Elemental Analysis | %C: 35.33, %H: 1.48, %N: 7.73 | [5] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. The general procedure is outlined below, although specific industrial protocols may vary.

Synthesis Pathway

The manufacturing process for this compound begins with the double nitriding of 3,3'-dimethoxybenzidine (B85612).[1] This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under alkaline conditions.[6][7] The resulting intermediate is then converted into the final copper complex.[1][6][7]

Experimental Protocols

General Synthesis Protocol

-

Diazotization of 3,3'-Dimethoxybenzidine: A solution of 3,3'-dimethoxybenzidine is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the tetrazonium salt.

-

Coupling Reaction: The resulting tetrazonium salt solution is slowly added to a cooled, alkaline solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. The pH is maintained in the alkaline range to facilitate the coupling reaction at the desired position.

-

Copper Complexation: A solution of a copper salt (e.g., copper sulfate) is added to the reaction mixture. The mixture is then heated to facilitate the formation of the copper chelate.

-

Isolation and Purification: The dye is typically isolated by salting out with sodium chloride. Purification can be achieved by recrystallization from water or a suitable solvent mixture. For laboratory use, desalting may be necessary. The National Toxicology Program (NTP) desalted the industrial-grade dye prior to their studies due to high salt content.[8]

Analytical Methods

TLC is a common method for assessing the purity of azo dyes.[9]

-

Stationary Phase: Silica (B1680970) gel plates are typically used.[9] For this compound, a C18 stationary phase has also been reported.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and acetic acid (9:1) has been used for C18 plates.[5] For silica gel plates, a polar mobile phase is required.[9]

-

Visualization: The colored spots are visualized directly. An Rf value of 0.75 has been reported using the C18/acetonitrile:acetic acid system.[5]

HPLC is employed for the quantitative analysis and purity assessment of this compound.

-

Method: A method for the chemical characterization of this compound utilized HPLC with UV/visible light detection at 254 and 658 nm.[3]

-

Reductive Cleavage-HPLC: For the detection of benzidine-based dyes, a common approach involves the reductive cleavage of the azo bonds to form aromatic amines, which are then analyzed by HPLC.[3] NIOSH method 5013, which is applicable to o-dianisidine-based dyes, utilizes this principle.[3]

For quantification in feed studies, a spectrophotometric method has been used. This involves extraction with methanol (B129727) or methanol with tetrabutylammonium (B224687) hydroxide, followed by measuring the absorbance at its maximum wavelength of 622 nm.[3]

Biological Effects and Toxicology

This compound has been the subject of extensive toxicological evaluation, primarily due to its classification as a benzidine-based dye.

Carcinogenicity

The National Toxicology Program (NTP) conducted 2-year feed studies in F344/N rats and B6C3F1 mice.[8]

-

Rats: There was some evidence of carcinogenic activity in male rats, based on the occurrence of pharyngeal neoplasms. No evidence of carcinogenic activity was found in female rats.[10]

-

Mice: There was clear evidence of carcinogenic activity in both male and female mice, with increased incidences of hepatocellular adenomas and carcinomas.[10]

Genotoxicity

The genotoxicity of this compound has been evaluated in several assays.

-

Ames Test: The compound was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with or without metabolic activation.[10] It was also negative in a modified assay with reductive metabolism.[10]

-

Mammalian Cell Assays:

The genotoxicity of azo dyes is often attributed to their metabolic reduction to carcinogenic aromatic amines.

Other Biological Effects

Limited information is available on the specific signaling pathways affected by this compound. One study has reported that it can inhibit catecholamine release from the adrenal gland in in vitro assays.[11] Further research is needed to elucidate the precise mechanism and significance of this finding. It has also been shown to cause nephrotoxicity and hepatotoxicity in rats.[11]

Spectral Data

While specific spectral data are not widely published, some information is available from suppliers.

| Analytical Technique | Data | Reference |

| UV-Vis Spectroscopy | Maximum absorbance at 622 nm | [3] |

| FT-IR Spectroscopy | Used for identity confirmation | [5] |

| Proton NMR Spectroscopy | Used for identity confirmation | [5] |

Safety and Handling

This compound is a diazo compound and, like other azo compounds, can be explosive when suspended in air at specific concentrations.[7] It may cause skin sensitization.[12] Due to its carcinogenic potential, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood.

Applications

The primary applications of this compound are in the dyeing of cellulose-based materials.

-

Textiles: Used for dyeing cellulose, acetate, nylon, silk, and wool.[8]

-

Paper: Used for coloring tissue and fine papers.[1]

-

Other: It has also been used in textile goods with a urea-formaldehyde finish.[8]

Conclusion

This compound is a commercially important dye with well-documented toxicological properties, including carcinogenicity and genotoxicity. While its primary applications are industrial, its potential for human exposure and its use as a model compound in toxicological research make it relevant to a scientific audience. Further research is warranted to fully elucidate its mechanisms of biological action, particularly its effects on specific cellular signaling pathways. This guide provides a summary of the currently available technical information to aid researchers in their work with this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. usbio.net [usbio.net]

- 3. CI this compound - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. C.I. This compound | C32H16Cu2N6Na4O16S4 | CID 24832073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NTP Toxicology and Carcinogenesis Studies of C.I. This compound (CAS No. 28407-37-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. This compound | 28407-37-6 | FD161232 | Biosynth [biosynth.com]

- 12. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Direct blue 218 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 218, also known by its Colour Index (C.I.) name 24401, is a complex disazo dye.[1] Due to its ability to bind to cellulosic fibers without a mordant, it has seen use in the textile and paper industries.[1] Structurally, it is a copper-chelated compound derived from 3,3'-dihydroxybenzidine. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, along with detailed experimental protocols relevant to its analysis and toxicological assessment.

Molecular and Physicochemical Properties

This compound is a large, complex molecule with multiple functional groups that contribute to its color and chemical properties. There are slight variations in the reported molecular formula and weight, likely due to the presence of sodium salts and the complexity of the molecule itself.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ | [2][3] |

| C₃₂H₂₀Cu₂N₆Na₄O₁₆S₄ | [4] | |

| Molecular Weight | 1087.81 g/mol | [3][5] |

| 1087.82 g/mol | [6] | |

| 1091.9 g/mol | [4] | |

| CAS Number | 28407-37-6 | [1][2][3][4] |

| Appearance | Deep purple to dark blue amorphous powder | [4][6] |

| Water Solubility | 10 to 50 mg/mL at 17.2°C (63°F) | [4][6] |

Synonyms and Trade Names: Amanil Supra Blue 9GL, C.I. 24401, Carta Blue VP, Fastusol Blue 9GLP, Intralite Blue 8GLL, Pontamine Bond Blue B, Pontamine Fast Blue 7GLN.[7]

Synthesis

The synthesis of this compound is a multi-step process involving the diazotization of a benzidine (B372746) derivative followed by coupling reactions and subsequent metal complexation.

Experimental Protocols

Analytical Characterization

A precise and validated HPLC method is crucial for the determination of this compound in various matrices. The following protocol is a general guideline and may require optimization based on the specific sample and instrumentation.

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or other suitable buffer

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as water or a water/methanol mixture. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: The sample preparation will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm filter may be sufficient. For solid samples, extraction with a suitable solvent followed by filtration is necessary.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound, which is typically in the range of 600-620 nm.

-

-

Analysis: Inject the standards and samples onto the HPLC system. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Spectrophotometry offers a simpler and more rapid method for the quantification of this compound in solution.

Instrumentation:

-

UV-Visible Spectrophotometer

Reagents:

-

Water or other suitable solvent

Procedure:

-

Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in the chosen solvent.

-

Sample Preparation: Dilute the sample with the solvent to ensure the absorbance falls within the linear range of the instrument.

-

Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the visible spectrum.

-

Measure the absorbance of the standards and samples at the determined λmax.

-

-

Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of this compound in the samples.

Toxicological Assessment: Carcinogenicity Study

The carcinogenic potential of this compound has been investigated in long-term animal studies. The following is a summary of the experimental design typically employed in such studies.

Experimental Design:

-

Animals: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

-

Dose Levels: A control group and at least three dose levels are included. The doses are selected based on preliminary toxicity studies.

-

Administration: The test substance is administered chronically, often mixed in the feed, for the majority of the animals' lifespan (e.g., 2 years).

-

Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in the various dose groups compared to the control group. Detailed histopathological examination of all major organs and tissues is conducted.

Toxicological Profile and Potential Mechanism of Action

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. The azo linkage in this compound can be metabolically cleaved to form aromatic amines, such as 3,3'-dihydroxybenzidine. These metabolites are known to be genotoxic and can form DNA adducts, leading to mutations and potentially initiating the carcinogenic process.

While a specific signaling pathway has not been definitively elucidated for this compound, its genotoxic nature suggests an interaction with pathways involved in DNA damage response and cell cycle regulation.

Conclusion

This compound is a complex azo dye with well-defined physicochemical properties. Its analysis can be reliably performed using standard chromatographic and spectrophotometric techniques. The significant toxicological finding is its carcinogenicity, which is likely mediated through the metabolic activation to genotoxic aromatic amines. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research is warranted to fully elucidate the specific molecular signaling pathways disrupted by this compound and its metabolites.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 28407-37-6 | FD161232 | Biosynth [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 6. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Direct blue 218 solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Direct Blue 218

This technical guide provides a comprehensive overview of the solubility of C.I. This compound (CAS No: 28407-37-6) in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye is utilized. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow for the experimental procedure.

Introduction to this compound

This compound is a complex polyazo dye that is notable for its use in various industrial applications, including textile and paper dyeing.[1] Its molecular structure, which includes multiple sulfonate groups, dictates its solubility characteristics, particularly its affinity for polar solvents. Understanding its solubility is crucial for its application, formulation, and for assessing its environmental fate and toxicological profile.

Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the tables below.

Aqueous Solubility

The presence of multiple sulfonate groups in the this compound molecule confers a significant degree of water solubility.

| Solvent | Temperature | Solubility | Reference |

| Water | 17 °C (63 °F) | 10 - 50 g/L | [2][3][4] |

Organic Solvent Solubility

Data on the solubility of this compound in organic solvents is less prevalent in the literature. The following table summarizes the available qualitative information.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [1][5] |

| Methanol | Soluble | [1] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual quantitative solubility can vary depending on the specific experimental conditions. For precise applications, it is highly recommended to determine the solubility experimentally using a standardized protocol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent, based on the principles of spectrophotometry. This method is widely applicable for colored compounds.

Principle

This protocol utilizes UV-Visible spectrophotometry to determine the concentration of a saturated solution of this compound. By preparing a calibration curve of known concentrations versus absorbance, the concentration of the dye in a filtered saturated solution can be accurately measured.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of interest (e.g., deionized water, DMSO, methanol)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

UV-Visible spectrophotometer

-

Cuvettes (appropriate for the spectrophotometer and solvent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent.

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a mid-range standard solution across the visible spectrum.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

Step 2: Preparation of Saturated Solution

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Saturation: Agitate the mixture at a constant temperature using a thermostatically controlled shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Allow the undissolved solid to settle.

Step 3: Analysis of the Saturated Solution

-

Filtration: Carefully draw the supernatant of the saturated solution using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high absorbance readings.

-

Dilution (if necessary): If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, dilute a known volume of the filtered saturated solution with a precise volume of the solvent.

-

Absorbance Measurement: Measure the absorbance of the filtered (and possibly diluted) saturated solution at the λmax.

Step 4: Calculation of Solubility

-

Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the measured sample.

-

Solubility Calculation: If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Calibration Curve Preparation

Caption: Workflow for Saturated Solution Analysis

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific and industrial applications. While quantitative data is readily available for its aqueous solubility, information in organic solvents is more limited and largely qualitative. The provided experimental protocol offers a reliable and standardized method for researchers to determine the precise solubility of this compound in solvents relevant to their specific needs. The visualized workflows provide a clear and logical guide to the experimental process, ensuring accuracy and reproducibility of results. For drug development professionals, understanding the solubility is a fundamental first step in formulation and delivery system design.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. C.I. This compound | C32H16Cu2N6Na4O16S4 | CID 24832073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. usbio.net [usbio.net]

In-Depth Technical Guide: Spectroscopic Analysis of Direct Blue 218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum and spectrophotometric analysis of Direct Blue 218 (C.I. 24401), a bis-azo copper complex dye. The following sections detail its spectral properties, a standardized protocol for its analysis, and a workflow for spectral data acquisition.

Core Concepts: Absorption Spectroscopy of Azo Dyes

This compound, as a copper-chelated dimethoxybenzidine-based azo dye, exhibits characteristic absorption in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.[1] The color of the dye is a result of the extended conjugation of its chromophore, the azo group (-N=N-), in conjunction with aromatic rings. The copper complexation also influences the electronic transitions and, consequently, the absorption spectrum.

The wavelength of maximum absorbance, or lambda max (λmax), is a critical parameter for the quantitative analysis of the dye in solution, governed by the Beer-Lambert Law. This law establishes a linear relationship between the absorbance and the concentration of an absorbing species.

Quantitative Spectral Data

The spectrophotometric analysis of this compound reveals multiple absorption maxima. The primary absorbance in the visible range is responsible for its blue color. A secondary peak is often observed in the UV region, which is characteristic of the aromatic systems within the molecule.

| Parameter | Wavelength (nm) | Region | Application | Reference |

| λmax | ~622 | Visible | Spectrophotometric Measurement | [1] |

| λmax | ~658 | Visible | HPLC with UV/Visible Detection | [1] |

| UV Detection | 254 | Ultraviolet | HPLC with UV/Visible Detection | [1] |

Experimental Protocol: Determination of Absorption Spectrum and λmax

This section outlines a detailed methodology for determining the absorption spectrum and lambda max of this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

-

This compound (powder form)

-

Distilled or deionized water (solvent)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer (double beam recommended)

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a specific amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of distilled or deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure complete dissolution.

3. Preparation of Working Standards:

-

Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations. This will be used to establish a calibration curve if quantitative analysis is the goal.

4. Spectrophotometer Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200 nm to 800 nm).

-

Use distilled or deionized water as the blank solution to calibrate the spectrophotometer and establish a baseline.

5. Measurement of Absorption Spectrum:

-

Rinse a quartz cuvette with one of the prepared working standards and then fill it with the same standard.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to obtain the full absorption spectrum.

-

The wavelength at which the highest absorbance is recorded in the visible region is the lambda max (λmax). Note any additional peaks in the UV region.

6. Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, measure the absorbance of all working standards at the determined λmax to construct a calibration curve.

Mandatory Visualizations

Diagram of Experimental Workflow

Caption: Workflow for determining the absorption spectrum of this compound.

This guide provides the essential technical details for the spectroscopic analysis of this compound. Adherence to this protocol will ensure accurate and reproducible results for researchers and professionals in relevant fields.

References

An In-Depth Technical Guide to the Mechanism of Action of Direct Blue 218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 218, also known by its Colour Index (C.I.) number 24401, is a substantive dye primarily used for cellulosic materials such as cotton, paper, and viscose, as well as other fibers like silk and nylon. As a "direct" dye, its key characteristic is its intrinsic affinity for cellulose (B213188), allowing it to be applied directly from an aqueous solution without the need for a mordant.[1] Chemically, it is classified as a copper-complexed bis-azo dye derived from 3,3'-dimethoxybenzidine.[2] This guide provides a detailed examination of its chemical properties, the core mechanism of its dyeing action on cellulosic substrates, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a large, complex molecule with specific structural features that govern its function as a dye. Its properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | C.I. This compound | World Dye Variety |

| C.I. Number | 24401 | World Dye Variety |

| CAS Number | 28407-37-6 | World Dye Variety |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ | PubChem |

| Molecular Weight | 1087.8 g/mol | PubChem |

| Chemical Class | Bis-azo, Copper Complex | World Dye Variety |

| Appearance | Deep purple to dark blue amorphous powder | PubChem |

| Water Solubility | 10 to 50 mg/mL at 17.2°C (63°F) | CAMEO Chemicals |

| Absorbance Max (λmax) | 622 nm | NCBI |

Core Mechanism of Action on Cellulose

The ability of this compound to dye cellulosic fibers is a multi-step process governed by its molecular structure and a series of intermolecular forces. The mechanism involves the dye's adsorption onto the fiber surface, diffusion into the amorphous regions of the cellulose polymer, and fixation through non-covalent interactions.[1]

Molecular Structure and Substantivity

The affinity, or substantivity, of this compound for cellulose is attributed to several key structural features:

-

Linearity and Planarity: The molecule has a long, linear, and highly planar aromatic structure. This geometry allows it to align closely with the linear cellulose polymer chains.[3][4]

-

Hydrogen Bonding Groups: The molecule contains numerous amine (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups. These functional groups are capable of forming hydrogen bonds with the abundant hydroxyl groups present on the glucose units of cellulose.[3][5]

-

Water-Solubilizing Groups: The presence of four sodium sulfonate (-SO₃Na) groups confers water solubility, which is essential for its application from an aqueous dyebath. These groups dissociate in water, making the dye anionic.[3]

The Role of Electrolytes

In an aqueous environment, both the anionic dye molecule and the surface of the cellulose fiber carry a negative charge, leading to electrostatic repulsion.[2][6] To overcome this repulsion and promote dye uptake, an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) is added to the dyebath. The electrolyte neutralizes the negative surface charge on the cellulose, reducing the zeta potential barrier and allowing the dye anions to approach and adsorb onto the fiber surface.[1][6][7]

Intermolecular Binding Forces

Once the dye molecule is in close proximity to the cellulose chain, its fixation is primarily mediated by two types of non-covalent forces:[3][8][9]

-

Hydrogen Bonds: These form between the hydrogen-bond-donating and -accepting groups on the dye (e.g., -OH, -NH₂, -N=N-) and the hydroxyl groups of the cellulose polymer.

-

Van der Waals Forces: The large, planar aromatic surfaces of the dye molecule interact with the cellulose chains via weak, short-range Van der Waals forces. The cumulative effect of these forces along the length of the molecule contributes significantly to the overall binding affinity.[4]

Studies on analogous direct dyes have also suggested that hydrophobic interactions between the aromatic rings of the dye and apolar regions of the cellulose surface contribute to the bonding.[10]

Role of the Copper Complex

This compound is a metallized dye, containing two chelated copper atoms. This copper complexation significantly improves the stability of the azo groups, enhancing the dye's light fastness and wash fastness compared to its non-metallized precursors.

The overall dyeing mechanism is a dynamic equilibrium where dye molecules move from the solution into the fiber until an equilibrium is reached. Heat is applied during the process to swell the cellulose fibers, which opens up their amorphous regions and facilitates the diffusion of the large dye molecules into the fiber structure.[6]

Visualizing the Mechanism and Workflow

Dye-Fiber Interaction Pathway

The logical relationship between the dye, the fiber, and the forces governing their interaction is illustrated below.

Caption: Logical flow of the dyeing mechanism for this compound on cellulose.

Experimental Workflow for Adsorption Kinetics

The following diagram outlines a typical experimental procedure to study the adsorption kinetics of a dye onto a substrate.

Caption: Standard experimental workflow for a batch dye adsorption study.

Experimental Protocols

Protocol 1: Determination of Adsorption Kinetics

This protocol describes a batch adsorption experiment to determine the kinetic parameters of this compound uptake by a cellulosic substrate (e.g., cotton yarn, filter paper).[11][12]

1. Materials and Equipment:

-

This compound dye

-

Cellulosic adsorbent (pre-washed and dried)

-

Distilled or deionized water

-

Orbital shaker with temperature control

-

UV-Vis Spectrophotometer

-

Conical flasks (e.g., 250 mL)

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter

2. Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound to prepare a stock solution of 1000 mg/L in distilled water.

-

Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60 mg/L). Measure the absorbance of each standard at the dye's λmax (622 nm) using the spectrophotometer. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.[13]

-

Adsorption Experiment: a. Prepare a working dye solution of a specific concentration (e.g., 50 mg/L) from the stock solution. b. Add a known volume of the working solution (e.g., 100 mL) to several conical flasks. c. Accurately weigh a fixed amount of the cellulosic adsorbent (e.g., 0.5 g) and add it to each flask. d. Place the flasks in the temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 120 rpm). e. At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2 mL) from a flask. f. Immediately centrifuge or filter the aliquot to remove any suspended adsorbent particles.

-

Analysis: Measure the absorbance of the supernatant from each time point using the spectrophotometer.

-

Data Calculation: a. Use the calibration curve to determine the concentration of the dye (Cₜ) remaining in the solution at each time point. b. Calculate the amount of dye adsorbed per unit mass of adsorbent (qₜ) at each time point using the mass-balance equation: qₜ = (C₀ - Cₜ) * V / W Where:

-

C₀ = Initial dye concentration (mg/L)

-

Cₜ = Dye concentration at time t (mg/L)

-

V = Volume of the solution (L)

-

W = Mass of the adsorbent (g)

-

-

Kinetic Modeling: Plot qₜ versus time. Fit the experimental data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants and underlying adsorption mechanism.

Protocol 2: Analytical Characterization by HPLC

This protocol outlines a general method for the analysis of azo dyes like this compound using High-Performance Liquid Chromatography (HPLC), adapted from methods for similar compounds.[14][15][16]

1. Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD) or UV/Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

HPLC-grade solvents (e.g., acetonitrile, methanol).

-

Reagent-grade buffer salts (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate).

-

Syringe filters (0.45 µm).

2. Chromatographic Conditions (Example):

-

Mobile Phase A: 20 mM Sodium Phosphate buffer (NaH₂PO₄), pH adjusted to 4.6.

-

Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

Detection: DAD set to monitor at the dye's absorbance maximum (622 nm) and a lower wavelength for impurities (e.g., 254 nm).

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 10% B (re-equilibration)

-

3. Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 mg/L) in the initial mobile phase composition (90% A, 10% B).

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Injection: Inject the sample into the equilibrated HPLC system.

-

Data Acquisition: Record the chromatogram and the UV-Vis spectra of the eluting peaks. The purity of the main dye peak can be assessed, and the retention times of any impurities can be recorded.

Quantitative Data Summary

The following table summarizes key performance indicators for this compound when applied to cellulosic fibers.

| Fastness Property | AATCC Rating | Description |

| Light Fastness | 6 | Good resistance to fading upon exposure to light. |

| Soaping (Fading) | 3 | Moderate color loss during washing. |

| Soaping (Staining) | 3 | Moderate staining of adjacent undyed fabric during washing. |

| Water (Fading) | 4 | Fairly good resistance to color loss in water. |

| Water (Staining) | 4 | Fairly good resistance to staining in water. |

| Data sourced from World Dye Variety. Ratings are on a scale of 1 (poor) to 8 (excellent) for lightfastness and 1 to 5 for other tests. |

Conclusion

The mechanism of action of this compound as a dye for cellulose is a sophisticated interplay of molecular structure and physicochemical forces. Its large, planar, and linear geometry allows for intimate association with cellulose polymer chains. While its water solubility is crucial for application, the dyeing process relies on overcoming electrostatic repulsion through the use of electrolytes. The ultimate fixation and color retention are achieved through a combination of hydrogen bonding and Van der Waals forces. The integral copper complex enhances the durability of the final color. Understanding this mechanism at a molecular level is essential for optimizing dyeing processes, improving dye performance, and developing new colorant technologies.

References

- 1. apparelbranders.com [apparelbranders.com]

- 2. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]

- 3. Detailed introduction about direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. chemistry of dyes [chm.bris.ac.uk]

- 5. metrodyeing.com [metrodyeing.com]

- 6. textileindustry.net [textileindustry.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. EP1723280B1 - Method for permanently dyeing cellulose-based textiles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and equilibrium study for the adsorption of textile dyes on coconut shell activated carbon - Arabian Journal of Chemistry [arabjchem.org]

- 12. iwaponline.com [iwaponline.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. holcapek.upce.cz [holcapek.upce.cz]

An In-depth Technical Guide on the Safety Data of Direct Blue 218

This guide provides a comprehensive overview of the safety data for C.I. Direct Blue 218 (CAS No. 28407-37-6), a bis-azo copper complex dye. The information is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for this compound, compiled from various safety and toxicology databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ | [1] |

| Molecular Weight | 1087.8 g/mol | [2][3] |

| Physical Description | Deep purple to dark blue amorphous powder | [2][4] |

| Solubility | 10 to 50 mg/mL in water at 63°F (17.2°C) | [3][4] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| Carcinogenicity | Clear evidence of carcinogenic activity (hepatocellular adenomas and carcinomas) | Male and female B6C3F1 mice | Oral (feed) | [2][5] |

| Carcinogenicity | Some evidence of carcinogenic activity (pharyngeal neoplasms) | Male F344/N rats | Oral (feed) | [2][5] |

| Carcinogenicity | No evidence of carcinogenic activity | Female F344/N rats | Oral (feed) | [2][5] |

| Genotoxicity | Not mutagenic in Salmonella typhimurium (Ames test) | Bacteria | In vitro | [6] |

| Genotoxicity | Induced a small but significant increase in sister chromatid exchanges | Chinese hamster ovary cells | In vitro (without S9 activation) | [6][7] |

| No Significant Risk Level (NSRL) | 50 µ g/day | Human | - | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies are available in the referenced National Toxicology Program (NTP) technical reports. The following summarizes the general methodology for the 2-year feed studies.

Carcinogenicity Bioassay in Rats and Mice (NTP Protocol Summary):

-

Test Substance: C.I. This compound (technical grade)

-

Species: Male and female F344/N rats and B6C3F1 mice.

-

Administration Route: In feed.

-

Dosage Levels:

-

Rats: 0, 1,000, 3,000, or 10,000 ppm.

-

Mice: 0, 1,000, 3,000, or 10,000 ppm.

-

-

Duration: 103 weeks.

-

Observations: Animals were observed for signs of toxicity and mortality. At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically for neoplasms.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary health concerns are its carcinogenicity and potential for skin sensitization.[2][4] It is reasonably anticipated to be a human carcinogen.[8] As an azo dye, it may be explosive when suspended in air at specific concentrations.[2][3]

GHS Hazard Information:

The following diagram visualizes the key hazards associated with this compound.

Caption: GHS Hazard Pictogram and Statement for this compound.

Emergency Procedures

Proper procedures must be followed in the event of a spill or exposure to minimize health risks.

First Aid Measures:

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 1-2 glasses of water to dilute the chemical and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Skin Contact: Wash the affected area with soap and water. This compound may cause skin sensitization.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Spill Response:

The following workflow outlines the recommended procedure for handling a small spill of this compound.[3][4][5]

Caption: Workflow for Handling a Small Chemical Spill of this compound.

Handling and Storage

-

Handling: Use this chemical in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[3][9]

-

Storage: Store the material at ambient temperatures, protected from light, in a tightly sealed container.[3]

Stability and Reactivity

-

Reactivity: C.I. This compound is a diazo compound. Azo compounds can be explosive, particularly when suspended in air.[2][3] They can form toxic gases when mixed with acids, aldehydes, and other reactive chemicals.[3][4]

-

Chemical Stability: Stable under normal temperatures and pressures.[9]

This technical guide is intended to provide essential safety information for this compound. Users should always consult the most current and complete Safety Data Sheet (SDS) from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. usbio.net [usbio.net]

- 2. C.I. This compound | C32H16Cu2N6Na4O16S4 | CID 24832073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. emperordye.com [emperordye.com]

Direct Blue 218: An In-depth Technical Guide to its Environmental Impact and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 218 (C.I. 24401), a copper-complexed diazo dye, has been widely utilized in the textile, paper, and leather industries for its vibrant color and effective dyeing properties. However, its complex aromatic structure and the presence of a heavy metal confer upon it a significant degree of environmental persistence and toxicity. The discharge of effluents containing this compound into aquatic ecosystems poses a considerable threat due to its potential for bioaccumulation, carcinogenicity, and disruption of aquatic life. This technical guide provides a comprehensive overview of the environmental impact of this compound, detailing its ecotoxicity and the various methods investigated for its degradation and removal from wastewater. This document is intended to serve as a valuable resource for researchers and professionals engaged in environmental science and drug development, offering insights into the challenges and opportunities associated with the remediation of this recalcitrant pollutant.

Environmental Impact and Ecotoxicity

The environmental persistence of this compound, coupled with its inherent toxicity, presents a multifaceted threat to aquatic ecosystems. Its classification as a benzidine-based dye raises significant health and environmental concerns, as benzidine (B372746) is a known human carcinogen[1][2][3][4][5]. The metabolic breakdown of such dyes can release these carcinogenic aromatic amines[2][3][4].

Ecotoxicity Data

The acute and chronic toxicity of this compound to various aquatic organisms has been a subject of investigation. The following table summarizes key ecotoxicity data.

| Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| Daphnia magna | LC50 | 48 hours | 3.6 | Bae & Freeman, 2007 (as cited in[6]) |

| F344/N Rats (Male) | Carcinogenicity | 2 years | 1,000 - 10,000 ppm (in feed) | NTP (1994)[7][8][9][10] |

| B6C3F1 Mice (Male & Female) | Carcinogenicity | 2 years | 1,000 - 10,000 ppm (in feed) | NTP (1994)[7][8][9][10] |

LC50: Lethal concentration for 50% of the test population.

Genotoxicity

Genetic toxicology studies have been conducted to assess the mutagenic and clastogenic potential of this compound. In vitro studies using Chinese hamster ovary cells indicated that this compound did not induce chromosomal aberrations but did cause a significant increase in sister chromatid exchanges in the absence of metabolic activation[11]. Furthermore, it was found to be mutagenic in a mouse lymphoma assay with metabolic activation[11]. However, it tested negative in the Ames test for mutagenicity in Salmonella typhimurium strains and for inducing sex-linked recessive lethal mutations in Drosophila melanogaster[7].

Degradation and Removal Technologies

The recalcitrant nature of this compound necessitates the development of effective degradation and removal technologies. Research has explored various biological, chemical, and physical methods to mitigate its environmental impact.

Fungal Degradation

Certain species of fungi, particularly white-rot fungi, have demonstrated the ability to decolorize and degrade azo dyes through the action of their extracellular ligninolytic enzymes.

| Fungal Species | Dye Concentration (mg/L) | Temperature (°C) | pH | Incubation Time (days) | Decolorization Efficiency (%) | Reference |

| Aspergillus flavus | 100 (0.01%) | 30 | 4 | 7 | 97 | Hefnawy et al., 2017[12][13] |

| Penicillium canescens | 100 (0.01%) | 35 | 5 | 7 | 92 | Hefnawy et al., 2017[12][13] |

| Coriolopsis sp. strain arf5 | 200 | 35 | 4.5 | 5 | ~90 | Characterization of an azo-dye-degrading...[14] |

Electrocoagulation

Electrocoagulation is an electrochemical process that utilizes sacrificial anodes to generate coagulants in situ, which then destabilize and remove pollutants from water.

| Electrode Material | Initial Dye Concentration (mg/L) | Current Density (A/m²) | NaCl Concentration (g/L) | Electrolysis Time (min) | Removal Efficiency (%) | Reference |

| Aluminum | 10 | 28.3 (0.35 A) | 2 | 14 | >93 | Ghalib, 2010[15] |

| Aluminum | 20 | 28.3 (0.35 A) | 2 | 14 | >93 | Ghalib, 2010[15] |

| Aluminum | 50 | 28.3 (0.35 A) | 2 | 18 | 94 | Ghalib, 2010[15] |

| Iron | 50 - 300 | 10 - 50 | Not specified | 5 - 30 | 91.17 | Attia, 2017[16] |

Adsorption

Adsorption onto various materials, particularly activated carbon, is a widely used and effective method for removing dyes from wastewater due to its high surface area and porosity.

| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dose (g/100mL) | Temperature (°C) | Contact Time (h) | Adsorption Capacity (mg/g) | Reference |

| Granular Activated Carbon | 62.5 | 1 | 30 | 7 | 17.51 | Kumar et al., 2015[17] |

| Activated Carbon (Lignin-based) | - | - | - | - | - | Adsorption Capacity of Activated Carbon...[18] |

| Activated Carbon (Coconut shell) | - | - | - | - | - | Enhanced adsorption capacity of activated...[19][20] |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants. While specific data for this compound is limited, studies on similar dyes demonstrate the potential of AOPs.

| AOP Method | Dye | Initial Concentration (mg/L) | pH | Reaction Time | Degradation Efficiency (%) | Reference |

| Fenton | Disperse Blue 79 | 60 | 3 | 60 min | 85 (Color), 75 (COD) | Degradation of Disperse Blue Dyes...[3] |

| Photo-Fenton (UV) | Bezathrene Blue RS | Not Specified | 3 | 3 hours | 77.09 | Degradation of Disperse Blue Dyes...[3] |

| Ozonation | Disperse Blue 79 | 150-600 | 9 | 60 min | >90 (Color) | Degradation of Disperse Blue Dyes...[3] |

| Photocatalysis (g-C3N4/H2O2) | Direct Blue 1 | 20 | 7 | 40 min | 99 | Photodegradation of Direct Blue 1 azo dye...[21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound's environmental impact and degradation.

Ecotoxicity Testing: Acute Immobilisation of Daphnia magna (Adapted from OECD Guideline 202)

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: this compound, dissolved in reconstituted freshwater to prepare a stock solution.

-

Test Concentrations: A geometric series of at least five concentrations (e.g., 1.0, 2.0, 4.0, 8.0, 16.0 mg/L) and a control (reconstituted freshwater only).

-

Test Procedure:

-

Place 10 neonates into each test vessel containing 10 mL of the respective test solution. Use at least two replicates per concentration.

-

Incubate the test vessels at 20 ± 2°C under a 16:8 hour light:dark photoperiod.

-

Do not feed the daphnids during the test.

-

-

Observations: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the 48-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).

Fungal Decolorization Assay

-

Fungal Strain: A pre-cultured mycelium of a selected fungal strain (e.g., Aspergillus flavus).

-

Culture Medium: Czapek's Dox liquid medium (or similar) supplemented with a specific concentration of this compound (e.g., 100 mg/L).

-

Experimental Setup:

-

Inoculate flasks containing the dye-supplemented medium with a standardized amount of fungal mycelium.

-

Incubate the flasks under optimized conditions of temperature, pH, and agitation.

-

Include a non-inoculated control flask for abiotic decolorization assessment.

-

-

Analysis:

-

At regular time intervals, withdraw an aliquot of the culture medium.

-

Centrifuge the aliquot to remove fungal biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 622 nm) using a UV-Vis spectrophotometer.

-

Calculate the decolorization efficiency as the percentage decrease in absorbance compared to the initial absorbance.

-

Electrocoagulation Procedure

-

Electrochemical Reactor: A batch reactor equipped with two parallel electrodes (e.g., aluminum or iron) connected to a DC power supply.

-

Electrolyte: A solution of this compound at a known concentration, with the addition of an electrolyte like NaCl to increase conductivity.

-

Experimental Parameters:

-

Vary operational parameters such as initial dye concentration, current density, initial pH, and electrolysis time.

-

-

Procedure:

-

Fill the reactor with the dye solution.

-

Apply a constant current for a predetermined duration.

-

Stir the solution continuously during the experiment.

-

-

Analysis:

-

After the experiment, allow the solution to settle.

-

Collect a sample of the supernatant and measure its absorbance at the λmax of the dye to determine the final concentration and calculate the removal efficiency.

-

Analyze other parameters such as Chemical Oxygen Demand (COD) and sludge volume.

-

Adsorption Study

-

Adsorbent: A known mass of an adsorbent material (e.g., activated carbon).

-

Adsorbate: A solution of this compound of a specific initial concentration.

-

Batch Adsorption Experiment:

-

Add a fixed amount of adsorbent to a series of flasks containing the dye solution.

-

Agitate the flasks at a constant temperature for a time sufficient to reach equilibrium.

-

Vary parameters such as initial dye concentration, adsorbent dosage, pH, and temperature in different experimental sets.

-

-

Analysis:

-

After reaching equilibrium, separate the adsorbent from the solution by filtration or centrifugation.

-

Measure the final concentration of the dye in the solution using a UV-Vis spectrophotometer.

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) and the percentage of dye removal.

-

Fit the equilibrium data to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

-

Visualizations

Proposed Toxic Mechanism of this compound

Caption: Proposed toxic mechanism of this compound in aquatic organisms.

Proposed Degradation Pathway of this compound

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Fungal Degradation of this compound

Caption: Experimental workflow for fungal degradation of this compound.

Conclusion

This compound poses a significant environmental and health risk due to its persistence, toxicity, and carcinogenic potential. This technical guide has summarized the current understanding of its ecotoxicological effects and the various technologies being explored for its remediation. While promising results have been achieved with fungal degradation, electrocoagulation, and adsorption, further research is needed to optimize these processes for large-scale applications and to fully elucidate the degradation pathways and the toxicity of the resulting intermediates. The development of cost-effective and environmentally friendly methods for the complete mineralization of this compound remains a critical area of research to mitigate its impact on the environment.

References

- 1. toxno.com.au [toxno.com.au]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. C.I. This compound (28407-37-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. This compound | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C.I. This compound | C32H16Cu2N6Na4O16S4 | CID 24832073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NTP Toxicology and Carcinogenesis Studies of C.I. This compound (CAS No. 28407-37-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. CI this compound - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mycosphere.org [mycosphere.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijert.org [ijert.org]

- 18. researchgate.net [researchgate.net]

- 19. Enhanced adsorption capacity of activated carbon over thermal oxidation treatment for methylene blue removal: kinetics, equilibrium, thermodynamic, and reusability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Enhanced adsorption capacity of activated carbon over thermal oxidation treatment for methylene blue removal: kinetics, equilibrium, thermodynamic, and reusability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis and Manufacturing of Direct Blue 218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Direct Blue 218 (C.I. 24401), a copper-complex azo dye. The document details the chemical reactions, experimental procedures, purification methods, and analytical characterization involved in its production.

Overview of the Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the creation of the precursor dye, C.I. Direct Blue 15, through a diazotization and azo coupling reaction. The second stage is the metallization of this precursor with a copper salt to form the final this compound complex. This copper chelation enhances the dye's stability and fastness properties.[1]

References

The Rise and Fall of a Workhorse Colorant: A Technical Guide to C.I. Direct Blue 218 in the Textile Industry

For Immediate Release

This whitepaper provides a comprehensive technical overview of C.I. Direct Blue 218, a once widely used dye in the textile industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the dye's historical application, its chemical and physical properties, detailed experimental dyeing protocols, and the critical toxicological pathways that led to its decline. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using detailed diagrams.

Historical Context: The Era of Direct Dyes

The development of synthetic dyes in the mid-19th century revolutionized the textile industry.[1] The era of "direct dyes," so-named for their ability to dye cellulosic fibers like cotton directly without a mordant, began with the discovery of Congo Red in 1884.[2] This class of dyes, predominantly based on benzidine (B372746) and its derivatives, offered a simple, cost-effective, and robust method for coloration, leading to their rapid adoption and proliferation.[2]